Hydroxymethylclenbuterol Hydrochloride

Beschreibung

Structural and Chemical Context within β-Agonist Metabolite Research

Hydroxymethylclenbuterol (B195750) is structurally related to Clenbuterol (B1669167), a well-known β2-adrenergic agonist. It is recognized as a metabolite of Clenbuterol, meaning it is a substance formed in the body during the metabolic processing of the parent drug. researchgate.net The biotransformation from Clenbuterol to Hydroxymethylclenbuterol involves enzymatic modifications in the body. researchgate.net

The chemical structure of Hydroxymethylclenbuterol features the core components of Clenbuterol with specific modifications. Research into the metabolism of Clenbuterol has led to the identification of several metabolites, including hydroxylated and N-oxidized products. researchgate.net The study of such metabolites is crucial for understanding the pharmacokinetics and the complete metabolic fate of the parent compound.

Below are the fundamental chemical properties of Hydroxymethylclenbuterol.

| Property | Value | Source |

| IUPAC Name | 2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol | lgcstandards.comnih.gov |

| Chemical Formula | C12H18Cl2N2O2 | lgcstandards.comnih.gov |

| Molecular Weight | 293.19 g/mol | lgcstandards.com |

| Accurate Mass | 292.0745 | lgcstandards.com |

| SMILES | CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | lgcstandards.comnih.gov |

| InChI | InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3 | lgcstandards.comnih.gov |

Significance as a Research Reference Standard

Hydroxymethylclenbuterol Hydrochloride serves as a critical analytical reference standard. lgcstandards.comsigmaaldrich.com Certified Reference Materials (CRMs) are essential for the validation and calibration of analytical methods, ensuring the accuracy and reliability of experimental results. sigmaaldrich.combrammerstandard.comhsa.gov.sg The availability of pure, well-characterized Hydroxymethylclenbuterol as a reference material is vital for laboratories conducting research and testing, such as in the fields of toxicology and anti-doping, where the detection of Clenbuterol and its metabolites is necessary. lgcstandards.comsigmaaldrich.com

The use of this reference standard allows for the unequivocal identification and quantification of the metabolite in various biological matrices. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) rely on these standards for method development, validation, and quality control. jfda-online.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Application: In analytical chemistry, HPLC is a primary technique for separating and quantifying components in a mixture. For the analysis of Clenbuterol and its metabolites, reverse-phase HPLC methods are commonly employed. jfda-online.com While specific retention times for Hydroxymethylclenbuterol are dependent on the exact experimental conditions, a typical analysis would involve a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). jfda-online.comnih.gov The table below outlines a representative HPLC method for the separation of Clenbuterol-related compounds.

| Parameter | Description |

| Stationary Phase | C18 Reverse-Phase Column |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.05 M Sodium Dihydrogen Phosphate) and an organic solvent (e.g., Acetonitrile) |

| Detection | UV-Vis Detector |

Mass Spectrometry (MS) Findings: Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions, allowing for the identification and structural elucidation of chemical compounds. In the analysis of Hydroxymethylclenbuterol, tandem mass spectrometry (MS/MS) is used to fragment the molecule and create a unique spectral fingerprint. The precursor ion ([M+H]+) for Hydroxymethylclenbuterol is observed at an m/z of approximately 293.08. nih.gov

The table below details the observed mass-to-charge ratios (m/z) of fragment ions from MS/MS analysis. nih.gov

| Precursor Ion (m/z) | Fragment Ion (m/z) |

| 293.0818 | 275 |

| 293.0818 | 203 |

| 293.0818 | 167 |

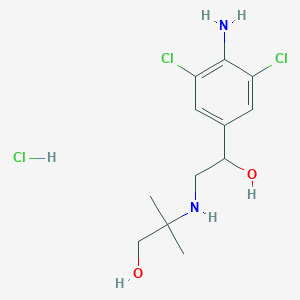

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O2.ClH/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7;/h3-4,10,16-18H,5-6,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXMPUPHELAAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37162-89-3 | |

| Record name | Hydroxymethylclenbuterol monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037162893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37162-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMETHYLCLENBUTEROL MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5A8GW7LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Derivatization for Research

Established Synthetic Pathways for Hydroxymethylclenbuterol (B195750) Hydrochloride

While hydroxymethylclenbuterol is primarily known as a metabolite of clenbuterol (B1669167), its chemical synthesis is crucial for producing analytical standards. Direct, published synthetic routes for hydroxymethylclenbuterol hydrochloride are not widely available in commercial literature. However, a plausible synthetic pathway can be proposed based on the well-documented synthesis of clenbuterol and established organic chemistry transformations.

A common route to clenbuterol involves the reaction of 4-amino-3,5-dichloroacetophenone with a brominating agent, followed by reaction with tert-butylamine (B42293) and subsequent reduction of the ketone. mdpi.com A similar strategy can be adapted to synthesize hydroxymethylclenbuterol by utilizing a starting material that already contains the hydroxymethyl group on the tert-butylamine moiety.

Proposed Synthetic Pathway:

A potential synthetic route for hydroxymethylclenbuterol could commence with the reaction of 4-amino-3,5-dichloro-α-bromoacetophenone with 2-amino-2-methyl-1-propanol (B13486). This nucleophilic substitution would be followed by the reduction of the resulting α-aminoketone to the corresponding alcohol, yielding hydroxymethylclenbuterol. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.

Step-by-Step Proposed Synthesis:

Synthesis of the α-aminoketone intermediate: 4-amino-3,5-dichloro-α-bromoacetophenone is reacted with 2-amino-2-methyl-1-propanol in a suitable solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture is typically stirred at room temperature to facilitate the nucleophilic substitution of the bromine atom by the amino group of 2-amino-2-methyl-1-propanol.

Reduction of the ketone: The resulting intermediate, 4-amino-3,5-dichloro-α-[(2-hydroxy-1,1-dimethylethyl)amino]acetophenone, is then reduced. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. mdpi.com This step converts the ketone functional group to a secondary alcohol.

Formation of the hydrochloride salt: The purified hydroxymethylclenbuterol free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in an anhydrous solvent (e.g., ethanol) is added to precipitate this compound.

This proposed pathway is an adaptation of known methods for similar compounds and provides a logical approach to obtaining this compound for research purposes.

Isotope Labeling Strategies for Research Applications

Isotopically labeled analogs of hydroxymethylclenbuterol are invaluable internal standards for quantitative analysis by mass spectrometry. Deuterium-labeled standards are particularly common. The synthesis of deuterated hydroxymethylclenbuterol would likely follow a similar pathway as the unlabeled compound, but with the use of a deuterated starting material.

A common strategy for preparing deuterium-labeled clenbuterol and its analogs involves the use of deuterated tert-butylamine. acs.org For hydroxymethylclenbuterol, the analogous starting material would be deuterated 2-amino-2-methyl-1-propanol.

Synthesis of Deuterated Hydroxymethylclenbuterol:

A plausible route for the synthesis of d9-hydroxymethylclenbuterol would involve the reaction of 4-amino-3,5-dichloro-α-bromoacetophenone with d9-(2-amino-2-methyl-1-propanol), where the nine hydrogen atoms on the tert-butyl group are replaced with deuterium (B1214612). The subsequent reduction and salt formation steps would be identical to the synthesis of the unlabeled compound. The use of deuterated starting materials can significantly increase the cost of the synthesis. acs.org

| Isotope-Labeled Compound | Labeling Position | Precursor | Application |

| d9-Hydroxymethylclenbuterol | tert-butyl group | d9-(2-amino-2-methyl-1-propanol) | Internal standard for MS |

| 13C-Hydroxymethylclenbuterol | Aromatic ring | 13C-labeled acetanilide (B955) derivative | Mechanistic studies |

| 15N-Hydroxymethylclenbuterol | Amino group | 15N-labeled 4-amino-3,5-dichloroacetophenone | Metabolic fate studies |

Table 1: Isotope Labeling Strategies for Hydroxymethylclenbuterol

Derivatization Techniques for Enhanced Analytical Characteristics

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization of hydroxymethylclenbuterol is often necessary to increase its volatility and thermal stability. jfda-online.comnih.gov The presence of polar functional groups, such as hydroxyl and amino groups, can lead to poor chromatographic peak shape and interactions with the stationary phase. researchgate.net

Common derivatization strategies involve silylation or acylation of the active hydrogens.

Silylation:

Silylation is a widely used derivatization technique where active hydrogens in hydroxyl and amino groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) are commonly employed. researchgate.net The resulting TMS derivatives of hydroxymethylclenbuterol are more volatile and produce characteristic mass spectra, aiding in their identification and quantification.

Acylation:

Acylation involves the introduction of an acyl group, typically through reaction with an acid anhydride (B1165640) or acyl halide. Perfluoroacyl derivatives, for instance, can be formed using reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA). These derivatives are highly electronegative, which can enhance detection by electron capture detection (ECD) in GC and can produce informative fragmentation patterns in MS.

| Derivatization Reagent | Derivative Formed | Analytical Advantage | Reference |

| BSTFA | Trimethylsilyl (TMS) ether/amine | Increased volatility, good GC-MS performance | researchgate.net |

| HMDS/TMCS | Trimethylsilyl (TMS) ether/amine | Increased volatility, cost-effective | researchgate.net |

| PFPA | Pentafluoropropionyl (PFP) ester/amide | Enhanced sensitivity in ECD, characteristic mass spectra | jfda-online.com |

| HFBA | Heptafluorobutyryl (HFB) ester/amide | High volatility and thermal stability | jfda-online.com |

Table 2: Derivatization Techniques for Hydroxymethylclenbuterol

Iii. Advanced Analytical Method Development and Validation for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation and measurement of Hydroxymethylclenbuterol (B195750) and its parent compounds from complex biological and environmental samples. nih.gov Both high-performance liquid chromatography and gas chromatography are extensively utilized, each with specific methodologies tailored to the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of clenbuterol (B1669167) and its metabolites due to its versatility and applicability to non-volatile and thermally labile compounds. chromatographyonline.com Several HPLC methods have been developed for the determination of these compounds in various samples, including tissues and pharmaceutical formulations. jfda-online.comnih.gov

A common approach involves reversed-phase HPLC, utilizing a C18 column. jfda-online.comresearchgate.netjfda-online.com The mobile phase composition is a critical parameter optimized to achieve efficient separation. For instance, a mobile phase consisting of a buffer like 0.05 M sodium dihydrogen phosphate (B84403) (pH 3.0) and an organic modifier such as acetonitrile (B52724) in an 80/20 (v/v) ratio has been successfully used. jfda-online.com Another method employed a mobile phase of acetonitrile and 0.3 M sodium perchlorate (B79767) (16:84, v/v). chalcogen.ro UV detection is typically set at wavelengths ranging from 212 nm to 247 nm. jfda-online.comchalcogen.ro

Method validation according to the International Council for Harmonisation (ICH) guidelines confirms the accuracy, precision, linearity, and robustness of these HPLC methods. nih.gov Linearity has been demonstrated in concentration ranges such as 0.0002–0.001 ppm and 0.5–50 µg/ml. jfda-online.comchalcogen.ro Recovery studies in spiked samples like pork, beef, and hog liver have shown efficiencies between 80.9% and 90.6%. jfda-online.com The detection limits achieved by HPLC methods can be as low as 0.0001 ppm in tissue samples. jfda-online.com For enantiomeric separation, chiral stationary phases, such as cellulose-based polysaccharide columns, have been employed. chalcogen.ro

Table 1: HPLC Method Parameters for Clenbuterol Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Waters Cosmosil 5C18-MS (2.0 × 150 mm) jfda-online.com | Cellulose-based polysaccharide (OJ-RH) chalcogen.ro | Reverse-phase C18 jfda-online.com |

| Mobile Phase | 0.05 M NaH2PO4 (pH 3.0)/acetonitrile (80/20, v/v) jfda-online.com | Acetonitrile: 0.3M sodium perchlorate (16:84, v/v) chalcogen.ro | 0.05 M NaH2PO4 (pH 3.0)/acetonitrile (85:15, v/v) jfda-online.com |

| Flow Rate | Not Specified | 0.9 ml/min chalcogen.ro | Not Specified |

| Detection | UV at 212 nm jfda-online.com | UV at 247 nm chalcogen.ro | UV at 214 nm jfda-online.com |

| Retention Time | 5.6 min jfda-online.com | Not Specified | 24.82 min jfda-online.com |

| Detection Limit | 0.0001 ppm jfda-online.com | 0.1 µg/ml chalcogen.ro | 0.20 ng/g jfda-online.com |

| Recovery | 80.9% - 90.6% jfda-online.com | 93% - 102% (from plasma) chalcogen.ro | 82.0% - 111.7% jfda-online.com |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the confirmation of Hydroxymethylclenbuterol and related compounds. nih.gov Due to the low volatility of these analytes, a derivatization step is essential prior to GC analysis. chromatographyonline.comchromforum.org This process converts the polar functional groups into less polar, more volatile derivatives suitable for gas-phase separation.

Common derivatizing agents include silylating reagents like N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), often used with a catalyst such as ammonium (B1175870) iodide (NH4I). oup.comnih.govnih.gov For example, a mixture of MSTFA/NH4I can be used to create clenbuterol-bis-TMS derivatives. nih.gov Another described method uses trimethylboroxine (B150302) for derivatization. nih.gov The derivatization reaction is typically carried out at elevated temperatures, for instance, at 60°C for 40 minutes. chromforum.org

The GC separation is performed on a capillary column, such as an HP-INNOWAX column (30 m × 0.25 mm i.d., 0.25 µm film thickness). mdpi.com The carrier gas is typically an inert gas like helium. mdpi.comyoutube.com The GC-MS method allows for the identification and quantification of the analyte based on its retention time and the mass spectrum of its derivative. youtube.com For clenbuterol-bis-TMS, characteristic ions selected for monitoring include m/z 405, 337, 335, 300, and 227. nih.gov These methods have demonstrated high sensitivity, with detection limits reported as low as 0.02 ng/ml in urine. nih.gov

Table 2: GC-MS Method Parameters for Clenbuterol Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Derivatizing Agent | MSTFA/NH4I nih.gov | Trimethylboroxine nih.gov | N-methyl-N-(trimethylsilyl)-trifluoroacetamide with NH4I oup.com |

| Sample Matrix | Urine nih.gov | Plasma and Urine nih.gov | Human Urine oup.com |

| Extraction | Diethylether/ter-butanol nih.gov | Not specified | Methyl tert-butyl ether oup.com |

| Limit of Detection (LOD) | 0.02 ng/ml nih.gov | 0.5 ng/mL (plasma), 0.2 ng/µL (urine) nih.gov | 2 ng/mL (GC-MS), 0.03 ng/mL (GC-MS-MS) oup.com |

| Limit of Quantitation (LOQ) | Not specified | 1.5 ng/mL (plasma), 0.7 ng/µL (urine) nih.gov | Not specified |

| Recovery | 94.30% nih.gov | >90% nih.gov | 86% - 112% (GC-MS-MS) oup.com |

| Diagnostic Ions (m/z) | 405, 337, 336, 335, 300, 227 nih.gov | Not specified | 86, 335, 337 oup.com |

Mass Spectrometric Identification and Detection

Mass spectrometry (MS) is the definitive technique for the identification and confirmation of Hydroxymethylclenbuterol Hydrochloride. nih.gov Its high sensitivity and specificity, especially when used in tandem (MS/MS), allow for unambiguous detection at trace levels. chromatographyonline.com

LC-MS/MS has become a primary analytical technique for determining clenbuterol and its metabolites, offering shorter analysis times and eliminating the need for derivatization. chromatographyonline.com These methods typically involve sample preparation through liquid-liquid extraction or solid-phase extraction (SPE). nih.gov

In a typical LC-MS/MS protocol, the analyte is first separated using liquid chromatography and then introduced into the mass spectrometer. mhlw.go.jp The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. chromatographyonline.com This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for specific product ions that are formed upon fragmentation. For clenbuterol, common ion transitions used for quantification and confirmation include 277.1→203.0 and 277.1→259.1. chromatographyonline.com However, to enhance specificity and reduce false positives, other transitions such as 277.1→132.0 and 277.1→168.0 have been utilized. chromatographyonline.com The development of these methods requires careful validation, assessing parameters like linearity, precision, accuracy, and stability. nih.gov

Table 3: LC-MS/MS Ion Transitions for Clenbuterol Detection

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) for Confirmation | Reference |

|---|---|---|---|

| Clenbuterol | 277.1 | 203.0, 259.1 | chromatographyonline.com |

| Clenbuterol (Improved Specificity) | 277.1 | 132.0, 168.0, 140.0 | chromatographyonline.com |

To further improve throughput and separation efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) is increasingly coupled with tandem mass spectrometry. mdpi.com UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing resolution. youtube.com

A validated UHPLC-MS/MS method for clenbuterol in urine involved online solid-phase extraction (SPE) for sample cleanup, which minimizes manual sample preparation steps. mdpi.comresearchgate.net This integrated approach provides high orthogonality and separation efficiency. mdpi.com The method demonstrated excellent performance, with a limit of quantification (LOQ) of 0.1 ng/mL, a linear range across two orders of magnitude (r² = 0.9999), high precision (1.26% to 8.99%), and accuracy (93.1% to 98.7%). mdpi.com Such methods are highly suitable for routine analysis in various research and monitoring applications and can be adapted for related compounds like Hydroxymethylclenbuterol. mdpi.com

Table 4: Validation Parameters of a UHPLC-MS/MS Method for Clenbuterol

| Validation Parameter | Result | Reference |

|---|---|---|

| Limit of Quantification (LOQ) | 0.1 ng/mL | mdpi.comresearchgate.net |

| Linearity (r²) | 0.9999 | mdpi.com |

| Precision (RSD) | 1.26% - 8.99% | mdpi.com |

| Accuracy (Recovery) | 93.1% - 98.7% | mdpi.com |

| Sample Preparation | Online SPE | mdpi.com |

Ion trap mass spectrometers offer unique capabilities for the analysis of clenbuterol and its metabolites. nih.gov A key feature of ion traps is their ability to perform multiple stages of mass spectrometry (MSn), which can significantly enhance selectivity. nih.govnih.gov

In a study coupling solid-phase extraction (SPE) directly with an ion trap mass spectrometer, MS³ was used to improve the limit of detection (LOD) for clenbuterol in urine. nih.gov While tandem MS (MS/MS) did not improve the LOD due to an interfering compound, the MS³ experiment increased selectivity and sensitivity by effectively fragmenting the clenbuterol ion and reducing chemical noise. nih.gov Using this approach, detection limits of 0.5 ng/mL were achieved with polydivinylbenzene SPE cartridges. nih.gov However, matrix effects, which can cause ion suppression, are a significant consideration in these analyses. nih.gov The degree of ion suppression was found to be dependent on the concentration of the analyte and the type of SPE cartridge used. nih.govnih.gov Despite some limitations, the use of selected-ion storage in ion trap MS remains a valuable technique for detecting anabolic agents like clenbuterol. oup.com

Method Validation Parameters in Analytical Research

Method validation is a critical requirement for any new or modified analytical procedure. It provides objective evidence that the method is fit for its intended use by assessing a range of performance characteristics. For a metabolite like Hydroxymethylclenbuterol, this process ensures that its detection and quantification are accurate and reliable, especially in complex biological matrices where it may be present at very low concentrations.

Selectivity and specificity are fundamental parameters in analytical method validation. Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For Hydroxymethylclenbuterol, this means the method must be able to distinguish it from the parent compound, Clenbuterol, as well as other potential metabolites and endogenous substances in the sample matrix.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that provides high specificity. chromatographyonline.com It achieves this by combining the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The specificity of an LC-MS/MS method is enhanced by monitoring multiple specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). chromatographyonline.commdpi.com For instance, in the analysis of Clenbuterol, researchers have utilized new ion transitions in addition to commonly used ones to increase the specificity of the method and reduce the likelihood of false-positive results. chromatographyonline.com This approach ensures that the detected signal corresponds only to the target analyte, a principle that is directly applicable to the analysis of its metabolites. mdpi.com

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine linearity, a series of calibration standards of known concentrations are analyzed. The instrument's response is then plotted against the concentration, and a linear regression is performed. The quality of the fit is often assessed by the coefficient of determination (r²), with values close to 1.000 indicating a strong linear relationship. For Clenbuterol analysis, methods have demonstrated excellent linearity across various concentration ranges, which is a prerequisite for accurate quantification. mdpi.comthermofisher.com A weighted least squares linear regression (WLSLR) model may be used to improve accuracy and precision, especially over a broad calibration range. scispace.com

Table 1: Examples of Linearity and Calibration Range in Clenbuterol Analysis

| Analytical Technique | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |

| SPE-UHPLC-MS/MS | Human Urine | 0.1 - 50 ng/mL | 0.9999 | mdpi.com |

| LC-MS/MS | Human Urine | 0.1 - 100 pg/µL | 0.9994 | thermofisher.com |

| UHPLC-MS/MS | Human Urine | 5 - 300 pg/mL | Not specified | nih.gov |

| GC-MS/MS | Human Urine | 0.06 - 8.0 ng/mL | Not specified | oup.com |

| LC-MS/MS | Animal Tissue | 5 - 500 ng/g | Not specified | nih.gov |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. chromatographyonline.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.comscispace.com These parameters are crucial for methods designed to detect trace amounts of substances like Hydroxymethylclenbuterol.

LOD and LOQ are typically determined by analyzing samples with known low concentrations of the analyte or by assessing the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. chromatographyonline.com The development of highly sensitive procedures is essential, as concentrations in biological samples are often very low. nih.gov Various analytical methods have achieved low LOD and LOQ values for Clenbuterol, demonstrating the feasibility of detecting trace residues. chromatographyonline.commdpi.comoup.com

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Clenbuterol

| Analytical Technique | Matrix | LOD | LOQ | Reference |

| SPE-UHPLC-MS/MS | Human Urine | 0.0125 ng/mL | 0.1 ng/mL | mdpi.com |

| LC-MS-MS | Human Urine | 2 pg/mL | Not specified | chromatographyonline.com |

| GC-MS-MS | Human Urine | 0.03 ng/mL | Not specified | oup.com |

| GC-HRMS | Human Urine | 0.06 ng/mL | Not specified | oup.com |

| GC/NCI-MS | Plasma/Urine | 5 pg/mL | Not specified | nih.gov |

| UHPLC-MS/MS | Human Urine | Not specified | 5 pg/mL | nih.gov |

| LC-MS/MS | Liver | 0.11 µg/kg | 0.21 µg/kg | researchgate.net |

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Accuracy represents the closeness of the mean test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked sample) and is expressed as percent recovery or relative error (%RE). mdpi.comoup.com Validation studies for Clenbuterol demonstrate that high levels of precision and accuracy can be achieved. mdpi.comnih.govnih.gov

Table 3: Examples of Precision and Accuracy Data for Clenbuterol Analysis

| Analytical Technique | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE or %Recovery) | Reference |

| SPE-UHPLC-MS/MS | Low, Med, High | ≤ 4.86% | ≤ 8.99% | 93.1% to 98.7% | mdpi.com |

| LC-MS/MS | Low, Med, High | 0.7% to 6.1% | 1.6% to 5.9% | -11.9% to 13.2% (%RE) | nih.gov |

| GC-MS-MS | Low, Med, High | 8.8% to 12.2% | 10.5% to 14.5% | 92.0% to 112.3% (%Recovery) | oup.com |

| UHPLC-MS/MS | Low, Med, High | 5.7% to 10.6% | 5.9% to 14.9% | 85.8% to 105% (Trueness) | nih.gov |

Robustness and ruggedness are parameters that assess the reliability of an analytical method. chromatographyonline.com While sometimes used interchangeably, they have distinct meanings. pharmaguideline.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in internal method parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage and is typically evaluated during the development phase. chromatographyonline.compharmaguideline.com For a liquid chromatography method, these variations might include:

pH of the mobile phase

Mobile phase composition and flow rate

Different columns (lots and/or suppliers)

Column temperature pharmaguideline.com

Ruggedness refers to the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. chromatographyonline.compharmaguideline.com It assesses the method's transferability. A method is considered rugged if the relative standard deviation of results from different external conditions remains within acceptable limits.

The evaluation of these parameters ensures that the analytical method will perform consistently and reliably in different circumstances, which is crucial for routine analysis. nih.govnih.gov

Advanced Sample Preparation Techniques for Analytical Studies

The analysis of this compound in biological matrices such as urine, plasma, or tissue requires effective sample preparation to remove interfering substances and concentrate the analyte. nih.govnih.gov The choice of technique depends on the nature of the analyte, the complexity of the matrix, and the sensitivity required. nih.gov

Solid-Phase Extraction (SPE) is a dominant and highly effective clean-up technique for beta-2 agonists and their metabolites. nih.govnyc.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. For compounds like Clenbuterol and its metabolites, mixed-mode cation exchange SPE cartridges are often preferred due to their ability to separate the target analytes from the sample matrix efficiently. nih.gov

Liquid-Liquid Extraction (LLE) is another common technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govnih.gov The analyte partitions into the organic phase, which is then separated and concentrated. LLE has been successfully used for the extraction of Clenbuterol from urine and tissue samples. mdpi.comnih.gov

Protein Precipitation (PPT) is a simpler method often used for plasma or serum samples. It involves adding a precipitating agent, such as an organic solvent like acetonitrile, to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

More recent developments include dispersive solid-phase extraction (d-SPE), often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach involves an extraction and partitioning step with an organic solvent and salts, followed by a clean-up step where a d-SPE sorbent is added to the extract to remove matrix interferences. nih.gov These advanced techniques are essential for achieving the low detection limits required for trace analysis. nih.govnih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase. Its application is crucial for the cleanup and concentration of Hydroxymethylclenbuterol from complex matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov

Research has demonstrated the use of specific SPE cartridges for the effective extraction of Hydroxymethylclenbuterol. For instance, a method for the determination of multiple β-agonist residues, including Hydroxymethylclenbuterol, in bovine liver and retina utilizes Oasis HLB solid-phase extraction cartridges. nih.gov Another established protocol employs a mixed-type cation-exchange solid-phase extraction column for the purification of Hydroxymethylclenbuterol. chinesestandard.net

The general steps involved in an SPE protocol for Hydroxymethylclenbuterol are outlined below. It is important to note that specific parameters may be optimized depending on the sample matrix and the subsequent analytical technique.

A common SPE procedure involves the following stages:

Column Conditioning: The SPE column is first conditioned to activate the sorbent. This is typically achieved by passing a specific volume of an organic solvent, such as methanol (B129727), followed by water or a buffer solution. chinesestandard.net For a mixed-type cation-exchange column, this could involve sequential washing with 3 mL of methanol and 3 mL of a 2% formic acid solution. chinesestandard.net

Sample Loading: The pre-treated sample, often after enzymatic hydrolysis and pH adjustment, is loaded onto the conditioned SPE column.

Washing: To remove potential interferences that may have been retained on the sorbent, the column is washed with a specific solution. This step is designed to elute weakly bound impurities while retaining the analyte of interest.

Elution: The final step involves the elution of the retained Hydroxymethylclenbuterol from the SPE column using a solvent that disrupts the interaction between the analyte and the sorbent. For cation-exchange columns, an ammoniated methanol solution (e.g., 5% ammonia (B1221849) in methanol) is often used to elute the basic analytes. chinesestandard.net

The following table summarizes a representative SPE protocol for the extraction of Hydroxymethylclenbuterol.

| Step | Procedure | Reagent/Solvent | Volume | Purpose |

| Activation | Activate the mixed-type cation-exchange column | Methanol | 3 mL | To solvate the sorbent |

| 2% Formic Acid Solution | 3 mL | To equilibrate the sorbent | ||

| Loading | Load the pre-treated sample digest | Sample in 2% Formic Acid | 5 mL | To adsorb the analyte |

| Washing | Wash the column to remove interferences | - | - | - |

| Elution | Elute the analyte | 5% Ammoniated Methanol | - | To desorb the analyte |

This table presents a generalized protocol based on available literature. Specific volumes and concentrations may vary based on the detailed analytical method.

The selection of the SPE sorbent and the optimization of the protocol are critical for achieving high recovery and sample cleanliness, which are essential for sensitive and reliable quantification of Hydroxymethylclenbuterol.

Enzymatic Hydrolysis in Sample Pretreatment

In many biological samples, Hydroxymethylclenbuterol may exist in a conjugated form, primarily as glucuronide or sulfate (B86663) conjugates. These conjugated forms are often less amenable to extraction and chromatographic analysis. Therefore, an enzymatic hydrolysis step is frequently employed during sample pretreatment to cleave these conjugates and release the free form of the analyte. nih.govchinesestandard.netoup.comwur.nl

This deconjugation is typically achieved by incubating the sample with a β-glucuronidase/arylsulfatase enzyme preparation. oup.com The procedure is a key step in methods for the determination of Hydroxymethylclenbuterol in matrices such as bovine liver and retina. nih.gov

A typical enzymatic hydrolysis procedure involves the following:

Sample Homogenization: The tissue sample is first homogenized to ensure uniform distribution and accessibility of the analyte.

Buffering: The homogenized sample is diluted with a buffer solution to maintain an optimal pH for the enzymatic activity.

Enzyme Addition: A solution containing β-glucuronidase/arylsulfatase is added to the buffered sample.

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for the complete cleavage of the conjugates. nih.gov

Termination: After incubation, the enzymatic reaction is typically stopped by the addition of a strong acid, such as perchloric acid, which also serves to precipitate proteins. chinesestandard.net

The table below outlines the key parameters of a typical enzymatic hydrolysis protocol for the analysis of Hydroxymethylclenbuterol.

| Parameter | Condition | Purpose |

| Enzyme | β-glucuronidase/arylsulfatase | Cleavage of glucuronide and sulfate conjugates |

| Incubation Temperature | e.g., 37°C | Optimal temperature for enzyme activity |

| Incubation Time | Varies (e.g., overnight) | To ensure complete hydrolysis |

| pH | Buffered to optimal range for enzyme | To maximize enzyme efficiency |

| Reaction Termination | e.g., Addition of perchloric acid | To stop the enzymatic reaction and precipitate proteins |

This table provides a summary of typical conditions. Specific parameters should be validated for each analytical method and matrix.

The successful implementation of enzymatic hydrolysis is crucial for the accurate determination of the total concentration of Hydroxymethylclenbuterol in biological samples.

Iv. Metabolic Fate and Biotransformation Research in Model Systems Non Clinical Focus

Identification of Metabolic Pathways and Metabolites

The biotransformation of clenbuterol (B1669167), a close structural analogue of hydroxymethylclenbuterol (B195750), has been investigated in various model systems. These studies reveal several key metabolic pathways, including oxidative biotransformations and conjugation reactions, leading to the formation of multiple metabolites.

Oxidative reactions are a major route in the metabolism of clenbuterol and are anticipated to be significant for hydroxymethylclenbuterol as well. Key oxidative pathways identified for clenbuterol include N-oxidation, N-dealkylation, and hydroxylation.

N-Oxidation: Research has shown that N-oxidation of the primary aromatic amine group is a significant metabolic pathway for clenbuterol. nih.govcapes.gov.brnih.govacs.org This leads to the formation of metabolites such as clenbuterol hydroxylamine (B1172632) and 4-nitro-clenbuterol. nih.govcapes.gov.brnih.govacs.org Clenbuterol hydroxylamine has been identified as a major metabolite in both in vitro microsomal and slice incubation media. nih.govcapes.gov.br The formation of clenbuterol hydroxylamine is described as a major metabolic route, particularly at higher dosages. nih.govacs.org

N-Dealkylation: The removal of the tert-butyl group (N-dealkylation) from the secondary amine is another documented metabolic pathway for clenbuterol. nih.gov

Hydroxylation: Hydroxylation on the tert-butyl group has been proposed as one of the main metabolic routes for clenbuterol in laboratory animals like the rat and dog. acs.org Given that hydroxymethylclenbuterol already possesses a hydroxyl group on the tert-butyl substituent, its metabolism might involve further oxidation at this or other sites.

A study in rats identified 4-N-Hydroxylamine as the major metabolite in urine. nih.gov Another biotransformation observed in bovine liver microsomes resulted in the production of 4-amino-3,5-dichlorobenzoic acid. nih.gov

Conjugation reactions represent a significant pathway for the metabolism of clenbuterol, facilitating its excretion from the body.

Glucuronidation: N-glucuronidation on the secondary amine has been proposed as a metabolic route for clenbuterol. acs.org

Sulfation: Sulfate (B86663) conjugation at the primary amine has also been identified as a key metabolic pathway. nih.govacs.org In fact, more than half of the radioactivity in the feces of rats administered radiolabeled clenbuterol was associated with clenbuterol sulfamate (B1201201). nih.gov

Glycine (B1666218) Conjugation: The formation of 4-amino-3,5-dichlorohippuric acid, a glycine conjugate, was detected when clenbuterol was incubated with bovine or rat liver slices. nih.gov

| Metabolic Pathway | Resulting Metabolites (from Clenbuterol studies) | References |

| N-Oxidation | Clenbuterol hydroxylamine, 4-nitro-clenbuterol | nih.govcapes.gov.brnih.govacs.org |

| N-Dealkylation | Metabolites with removed tert-butyl group | nih.gov |

| Hydroxylation | Hydroxylated derivatives on the tert-butyl group | acs.org |

| Sulfation | Clenbuterol sulfamate | nih.govacs.org |

| Glycine Conjugation | 4-amino-3,5-dichlorohippuric acid | nih.gov |

In Vitro Metabolic Models for Pathway Elucidation

To investigate metabolic pathways without the complexities of a whole organism, in vitro models are invaluable. Hepatic microsomes and isolated hepatocytes are two such systems that have been instrumental in elucidating the biotransformation of clenbuterol.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 oxidases.

Studies using liver microsomal fractions from both rats and cattle have been crucial in understanding the oxidative metabolism of clenbuterol. nih.govcapes.gov.br In these systems, 4-N-oxidation was identified as an extensive metabolic pathway in both species, with clenbuterol hydroxylamine being the most prominent metabolite formed. nih.govcapes.gov.br Interestingly, the formation of 4-amino-3,5-dichlorobenzoic acid was observed as a significant biotransformation only in bovine liver microsomes, not in rat microsomes. nih.gov This highlights species-specific differences in metabolism.

Isolated hepatocytes, or liver cells, provide a more complete metabolic picture as they contain a broader range of enzymes, including those involved in both phase I (oxidative) and phase II (conjugation) reactions.

The use of precision-cut liver slices, a similar system, from rats and cattle has confirmed the findings from microsomal studies, such as the formation of clenbuterol hydroxylamine. nih.gov Furthermore, these systems allowed for the detection of conjugated metabolites, including 4-amino-3,5-dichlorohippuric acid (a glycine conjugate) in both rat and bovine liver slice incubations. nih.gov The analysis of incubation media from liver slices also revealed the presence of other minor conjugated compounds. nih.gov

| In Vitro Model | Key Findings for Clenbuterol Metabolism | References |

| Hepatic Microsomes | Extensive 4-N-oxidation to form clenbuterol hydroxylamine. Species-specific formation of 4-amino-3,5-dichlorobenzoic acid (bovine). | nih.govcapes.gov.br |

| Isolated Hepatocytes / Liver Slices | Confirmation of N-oxidation. Detection of conjugated metabolites like 4-amino-3,5-dichlorohippuric acid. | nih.gov |

Comparative Metabolic Studies in Animal Models for Analytical Marker Identification

Comparative metabolic studies in different animal species are essential for identifying reliable analytical markers for exposure to a compound. While direct studies on hydroxymethylclenbuterol are not widely available, research on clenbuterol in various animal models provides a strong basis for identifying potential markers.

A study comparing the metabolism of clenbuterol in rats and cattle using liver microsomes and slices revealed both similarities and differences. nih.gov While 4-N-oxidation was a common and major pathway in both species, the formation of 4-amino-3,5-dichlorobenzoic acid was specific to bovine liver microsomes. nih.gov This species-specific metabolite could potentially serve as a unique marker in cattle.

In rats, urine was found to be the major route of excretion for clenbuterol and its metabolites. nih.govacs.orgnih.govacs.org The major metabolite detected in rat urine was 4-N-hydroxylamine, while in feces, clenbuterol sulfamate was predominant. nih.gov These findings suggest that the choice of analytical marker and biological matrix may depend on the species being tested.

A study comparing the accumulation of clenbuterol in two different mouse strains (BALB/c and C57/BL/6) found no significant difference in the accumulation rate in the liver between the strains. nih.gov However, clenbuterol was found to persist in the liver tissue for an extended period. nih.gov

Such comparative data is crucial for developing robust analytical methods for monitoring and surveillance purposes, as a metabolite that is prominent in one species may be minor or absent in another.

V. Mechanistic Investigations at the Molecular and Cellular Level Non Pharmacological Effect Focus

In Vitro Receptor Binding Analyses

The primary molecular target for the pharmacological action of clenbuterol (B1669167), the parent compound of hydroxymethylclenbuterol (B195750), is the beta-2 adrenergic receptor (β2-AR). wikipedia.orgusdoj.gov In vitro studies have consistently characterized clenbuterol as a potent and selective β2-adrenergic agonist. drugbank.com This binding initiates a cascade of intracellular events.

| Receptor Target | Interaction Type | Observed Effect (Based on Clenbuterol) | Reference |

|---|---|---|---|

| Beta-2 Adrenergic Receptor (β2-AR) | Agonist | High-affinity binding and activation of the receptor. | wikipedia.orgusdoj.govdrugbank.com |

| Beta-1 Adrenergic Receptor (β1-AR) | Agonist | Lower affinity binding compared to β2-AR, can contribute to cardiovascular effects. | drugbank.com |

| Beta-3 Adrenergic Receptor (β3-AR) | Agonist | Binding and activation, potentially involved in metabolic effects on adipose tissue. | drugbank.com |

Enzyme Interaction Studies

The binding of an agonist like clenbuterol to the β2-adrenergic receptor directly influences the activity of the membrane-bound enzyme adenylyl cyclase. wikipedia.orgdrugbank.com This interaction is not direct but is mediated by a stimulatory G-protein (Gαs). nih.gov Upon receptor activation, the Gαs protein is stimulated, which in turn activates adenylyl cyclase. nih.govnih.gov

The primary function of activated adenylyl cyclase is to catalyze the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger molecule, cyclic adenosine 3',5'-monophosphate (cAMP). nih.govnih.gov This enzymatic reaction is a crucial amplification step in the signaling pathway. The inhibition of adenylyl cyclase by specific inhibitors, such as SQ22536, has been shown to block the downstream effects of β2-agonist stimulation, confirming the essential role of this enzyme in the mechanism of action. nih.gov There are no specific studies detailing the interaction of Hydroxymethylclenbuterol Hydrochloride with adenylyl cyclase, but as a metabolite of a potent β2-agonist, a similar G-protein-mediated interaction is the presumed mechanism.

| Enzyme | Interaction Type | Mechanism/Outcome (Based on Clenbuterol) | Reference |

|---|---|---|---|

| Adenylyl Cyclase (AC) | Indirect Activation | Activated by the Gαs protein following β2-receptor agonism, leading to the conversion of ATP to cAMP. | wikipedia.orgdrugbank.comnih.gov |

| Protein Kinase A (PKA) | Activation (by cAMP) | Elevated intracellular cAMP levels lead to the activation of PKA, which then phosphorylates various downstream target proteins. | wikipedia.orgnih.govnih.gov |

| Phosphodiesterases (PDEs) | Degradation of cAMP | These enzymes counterbalance the adenylyl cyclase activity by degrading cAMP, thus terminating the signal. PKA can also regulate PDE activity. | nih.gov |

Cellular Pathway Modulation Studies (e.g., related to general metabolism, not disease treatment)

The activation of the β2-AR/adenylyl cyclase/cAMP axis by clenbuterol leads to significant modulation of various cellular pathways, particularly those related to general metabolism. The increase in intracellular cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, thereby altering their activity. wikipedia.orgnih.gov

One of the well-documented metabolic effects is the stimulation of lipolysis. wikipedia.org In adipose tissue, PKA phosphorylates and activates hormone-sensitive lipase, an enzyme that breaks down stored triglycerides into free fatty acids and glycerol, releasing them into circulation for use as energy. wikipedia.org

Studies in livestock have provided in vivo evidence of these metabolic shifts. For instance, a study on steers fed clenbuterol observed acute increases in arterial plasma concentrations of glucose, L-lactate, and nonesterified fatty acids (NEFA) within hours of administration. oup.com Chronically, the study noted that the hindquarters of the animals showed increased oxygen uptake and increased net uptake of α-amino nitrogen, consistent with increased protein synthesis and a shift in cellular energy reliance towards NEFA. oup.com Furthermore, research in porcine cells has shown that the clenbuterol-induced β2-AR/cAMP/PKA pathway leads to the upregulation of the histone demethylase JHDM2a via phosphorylation of the transcription factor CREB (cAMP-responsive element-binding protein). nih.gov This epigenetic modification, in turn, regulates the expression of genes involved in metabolism. nih.gov

| Cellular Pathway | Modulation Effect (Based on Clenbuterol) | Key Mediators | Metabolic Outcome | Reference |

|---|---|---|---|---|

| cAMP/PKA Signaling | Upregulation | Adenylyl Cyclase, cAMP, PKA | Initiates downstream metabolic changes. | wikipedia.orgnih.gov |

| Lipolysis | Stimulation | Hormone-Sensitive Lipase | Increased breakdown of stored fats and release of nonesterified fatty acids (NEFA). | wikipedia.orgoup.com |

| Protein Synthesis | Upregulation | α-amino N uptake | Increased nitrogen retention, suggesting an increase in protein accretion in muscle tissue. | oup.com |

| Gene Expression (Epigenetic) | Upregulation of specific genes | p-CREB, JHDM2a | Modulation of metabolic gene expression through histone demethylation. | nih.gov |

Vi. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the intrinsic properties of a molecule. These methods are used to determine electronic structure, molecular orbitals, and electrostatic potential, which govern a molecule's reactivity and intermolecular interactions.

Detailed research findings from studies on clenbuterol (B1669167) and its analogs using DFT, often at the B3LYP/6-31+G(d,p) level of theory, have been instrumental in designing molecularly imprinted polymers (MIPs) for selective detection. nih.govnih.govsemanticscholar.org In these studies, DFT calculations are employed to compute the binding energies between the template molecule (like clenbuterol) and various functional monomers. nih.govsemanticscholar.org A more negative binding energy (ΔE) indicates a more stable complex, signifying a more favorable interaction for the imprinting process. nih.govsemanticscholar.org

For instance, in the computational design of MIPs for clenbuterol, methacrylic acid (MAA) was identified as a superior functional monomer compared to others like acrylic acid (AA) or 4-vinylpyridine (B31050) (4-VP) due to stronger calculated binding capacities. nih.gov The addition of a hydroxymethyl group, as in Hydroxymethylclenbuterol (B195750), would alter the molecule's electrostatic potential map and introduce a new potential hydrogen-bonding site. DFT calculations would be essential to quantify how this structural change affects its interaction energies with monomers or biological receptors. Atoms in Molecules (AIM) topology analysis, a method based on quantum chemical calculations, has been used to further investigate and explain the nature of the bonding in template-monomer complexes. nih.gov

Table 1: Example of Calculated Binding Energies (ΔE) for Clenbuterol with Different Functional Monomers Note: This table is illustrative, based on findings for clenbuterol to demonstrate the application of DFT.

| Functional Monomer | Calculated Binding Energy (ΔE) in kJ/mol |

| Methacrylic Acid (MAA) | -35.5 |

| Acrylic Acid (AA) | -32.1 |

| 4-Vinylpyridine (4-VP) | -21.8 |

| Acrylamide (AM) | -25.4 |

| This interactive table is based on the principle that more negative values indicate stronger, more stable interactions, as determined by DFT calculations in studies on clenbuterol. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of molecules over time. These simulations are particularly valuable for studying how a ligand like Hydroxymethylclenbuterol Hydrochloride interacts with its biological target, the β2-adrenergic receptor (β2AR), which is a flexible membrane protein. nih.govebi.ac.uk

MD simulations can reveal how the binding of a ligand induces or stabilizes specific conformational changes in the receptor, which is crucial for its activation. nih.gov Studies on the β2AR have used MD simulations to explore the effects of different agonists on the receptor's structure and dynamics. acs.org For example, simulations can elucidate the role of specific amino acid residues in the receptor's binding pocket and how they contribute to stereoselective recognition of different ligands. science.gov The CHARMM-GUI membrane builder is a commonly used tool to prepare the initial system for such simulations, embedding the receptor in a realistic membrane environment before the simulation is run using software like GROMACS. acs.org The introduction of the hydroxymethyl group in Hydroxymethylclenbuterol would likely lead to altered dynamics within the binding site compared to clenbuterol, potentially forming new, stable hydrogen bonds that could be modeled and visualized through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The primary goal of QSAR in this context is to develop predictive models for the agonistic activity of β2AR ligands. By analyzing a dataset of related compounds with known activities, a QSAR model can predict the potency of a new, untested compound like this compound. These models are built on the principle that variations in the structural or physicochemical properties of molecules in a series lead to differences in their biological activities. For β2-agonists, it is known that even small structural changes can lead to a range from strong to weak agonism. science.gov A robust QSAR model could screen virtual libraries of clenbuterol analogs to identify those with potentially enhanced or specific activity profiles.

The success of a QSAR model depends on the choice of structural descriptors. These are numerical values that quantify different aspects of a molecule's structure. For β2-agonists, key descriptors include:

Topological descriptors: Describing atomic connectivity and molecular branching.

Electronic descriptors: Such as partial atomic charges and dipole moment, often derived from quantum chemical calculations.

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: (e.g., LogP) quantifying the molecule's lipophilicity.

A crucial feature for β2-agonists is stereochemistry. The (R)-enantiomer of many β2-agonists is significantly more active than the (S)-enantiomer, as it binds to the β2-adrenergic receptor with much higher affinity. researchgate.net Therefore, 3D descriptors that capture the specific spatial arrangement of atoms, particularly around the chiral center, are critical for a predictive QSAR model. The hydroxymethyl group in Hydroxymethylclenbuterol would significantly influence all categories of descriptors compared to clenbuterol.

Table 2: Key Structural Descriptor Categories for QSAR of β2-Agonists

| Descriptor Category | Example Descriptors | Relevance to Hydroxymethylclenbuterol |

| Electronic | Partial Charges, HOMO/LUMO energies | The electronegative oxygen in the hydroxymethyl group alters the charge distribution. |

| Steric/Topological | Molecular Weight, Molar Refractivity | The addition of the -CH₂OH group increases size and volume. |

| Hydrophobicity | LogP | The hydroxyl group increases polarity, likely lowering the LogP value. |

| 3D/Chiral | Pharmacophore features, Steric parameters | Defines the spatial orientation of the new hydrogen-bond donor/acceptor group. |

| This interactive table outlines the types of descriptors essential for building a QSAR model for Hydroxymethylclenbuterol and similar compounds. |

Molecular Docking Analyses

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to understand the molecular basis of ligand recognition and to perform virtual screening. nih.gov

For this compound, docking analyses would be performed using the crystal structure of the β2-adrenergic receptor. nih.gov Programs like AutoDock Vina or Glide are used to place the ligand into the receptor's binding site and score the resulting poses based on binding affinity. nih.govnih.gov Docking studies of clenbuterol and other agonists in the β2AR have shown that the binding pocket contains key residues, such as Phenylalanine 194 (PHE194), which can form π-π stacking interactions with the aromatic ring of the ligand. nih.gov The ethanolamine (B43304) portion of β-agonists is crucial for forming hydrogen bonds with residues like Aspartate and Asparagine in the binding site. nih.gov

The presence of the hydroxymethyl group on the phenyl ring of Hydroxymethylclenbuterol provides an additional hydrogen-bonding moiety. Docking analysis would be critical to predict whether this group forms a favorable new interaction with a nearby amino acid residue in the binding pocket, potentially increasing binding affinity and influencing agonist efficacy.

Theoretical Adsorption Modeling

Theoretical adsorption modeling examines the interactions between a molecule and a surface. While often applied in materials science, the principles are also used in pharmacology and analytical chemistry, for example, in the design of drug delivery systems or selective sensors.

A prime example relevant to clenbuterol-like compounds is the computational design of Molecularly Imprinted Polymers (MIPs). nih.govnih.govsemanticscholar.org This process is a form of theoretical adsorption modeling where the goal is to create a polymer matrix with cavities that are specifically shaped to bind a target molecule. nih.gov

Using DFT, researchers model the pre-polymerization complex between the template molecule (e.g., clenbuterol) and a functional monomer in a chosen solvent. nih.govglobethesis.com By calculating the interaction energies, they can screen for the best monomer and the optimal template-to-monomer ratio to achieve the most stable complex, which leads to a more effective and selective final polymer. nih.govsemanticscholar.org For instance, simulations have shown that aprotic solvents are generally better for the imprinting process of clenbuterol as they interfere less with the crucial hydrogen bonding between the template and monomer. nih.gov The same theoretical approach would be applied to design a MIP for Hydroxymethylclenbuterol, accounting for the new interaction possibilities afforded by its hydroxymethyl group.

Vii. Applications As a Research Standard and Analytical Marker

Role in Forensic Chemistry Research and Anti-Doping Analysis (as a detected substance/marker)

Hydroxymethylclenbuterol (B195750) is recognized primarily in the context of clenbuterol (B1669167) analysis. Clenbuterol is classified by the World Anti-Doping Agency (WADA) as an anabolic agent and is prohibited for use by athletes at all times. antidopingdatabase.comwada-ama.orgwada-ama.org Its potential to be misused for performance enhancement has led to its inclusion on the WADA Prohibited List and has made it a frequent target of doping control tests. antidopingdatabase.comresearchgate.netlaborundmore.com The detection of even minute quantities of clenbuterol can result in an Adverse Analytical Finding (AAF). laborundmore.com

Forensic chemistry and anti-doping laboratories are tasked with identifying and often quantifying prohibited substances like clenbuterol in biological samples, typically urine. forensicsciencesimplified.orgijfmr.comresearchgate.net To achieve this, highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed, which can detect substances at concentrations of just a few picograms per milliliter (pg/mL). laborundmore.com The analysis often targets not only the parent compound but also its metabolites, which can extend the window of detection after use. nih.gov

Hydroxymethylclenbuterol, a metabolite of clenbuterol, plays a crucial role as an analytical marker in these tests. lgcstandards.com The presence of this metabolite in a biological sample serves as evidence of exposure to clenbuterol. Therefore, certified standards of Hydroxymethylclenbuterol Hydrochloride are essential for forensic and anti-doping laboratories to:

Develop and validate analytical methods for detecting clenbuterol and its metabolites.

Confirm the identity of the substance found in a sample by comparing its chemical signature (e.g., chromatographic retention time and mass spectrometric fragmentation pattern) to that of the known reference material.

Investigate the metabolic profile of clenbuterol to better understand its fate in the body and to identify long-term markers of its use. nih.gov

The challenge for these laboratories is compounded by the emergence of designer drugs and the need to differentiate between intentional doping and potential contamination from sources like tainted meat, which has been a documented issue for clenbuterol. laborundmore.comnih.gov This necessitates continuous research and the availability of high-purity reference materials for all relevant metabolites, including Hydroxymethylclenbuterol. researchgate.netunil.ch

Table 1: Analytical Techniques in Doping Control for Clenbuterol and its Metabolites

| Analytical Technique | Application in Clenbuterol Analysis | Key Advantages |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Primary confirmatory method for detecting clenbuterol and its metabolites (e.g., Hydroxymethylclenbuterol) in urine and blood. laborundmore.commdpi.comnih.gov | High sensitivity (pg/mL detection limits), high specificity, and ability to quantify the analyte. laborundmore.comtexilajournal.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Historically used and still applied for the detection of anabolic agents. Often requires derivatization of the analyte. jfda-online.comresearchgate.net | Provides excellent separation and structural information for confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation and quantification of clenbuterol from various matrices, including pharmaceutical formulations and biological samples. jfda-online.comchalcogen.rogoogle.com | Robust, reproducible, and adaptable for different detection methods (e.g., UV, MS). chalcogen.ro |

| Immunoassays | Often used as an initial screening tool due to speed and cost-effectiveness. Positive results require confirmation by MS techniques. nih.gov | High-throughput screening of a large number of samples. |

Standardization in Analytical Laboratories and Quality Control

The reliability of any chemical analysis hinges on the quality of the reference materials used for calibration and control. mnstate.edu this compound is synthesized and sold as a high-purity analytical standard or certified reference material (CRM) for this purpose. lgcstandards.comcrmlabstandard.comavantorsciences.com These standards are produced under stringent quality management systems, such as ISO 9001, and are accompanied by a Certificate of Analysis (CoA) detailing the material's purity, identity, and lot-specific analytical data. avantorsciences.com

In analytical laboratories, particularly those accredited for forensic and anti-doping testing, standardization and quality control are rigorous processes. unil.chnyc.gov The use of a CRM like this compound is fundamental for:

Instrument Calibration: Creating calibration curves to enable the accurate quantification of the substance in unknown samples. clearsynth.com

Method Validation: Ensuring an analytical method is accurate, precise, specific, and robust before it is implemented for routine analysis. clearsynth.com

Quality Control (QC): Regularly analyzing QC samples spiked with a known concentration of the standard to monitor the performance of the analytical system and ensure the continued validity of results. nyc.gov

The process involves using a precisely weighed amount of the neat (pure) standard or a solution prepared to an exact concentration. avantorsciences.comnyc.govpharmaguideline.com This allows laboratories to establish traceability of their measurements to a known standard, a core principle of analytical quality assurance.

Table 2: Properties of Hydroxymethylclenbuterol Analytical Standard

| Property | Description | Source(s) |

|---|---|---|

| Chemical Name | 2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol hydrochloride | lgcstandards.comcrmlabstandard.com |

| Molecular Formula | C₁₂H₁₈Cl₂N₂O₂ · HCl | crmlabstandard.comavantorsciences.com |

| CAS Number | 37162-89-3 | lgcstandards.comcrmlabstandard.comavantorsciences.com |

| Typical Format | Neat (solid/powder) or as a solution in a specified solvent (e.g., Dimethyl sulfoxide). crmlabstandard.comavantorsciences.com | crmlabstandard.comavantorsciences.com |

| Purity | Typically >95% or higher, verified by analytical techniques like HPLC. | lgcstandards.comlgcstandards.com |

| Use | Analytical standard, reference material for laboratory use. | avantorsciences.com |

Research on Deuterated Analogues as Internal Standards for Quantification

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest level of accuracy and precision. nih.govtexilajournal.com This is because a SIL-IS is chemically almost identical to the analyte being measured (the "target analyte"), but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). clearsynth.com

Research and development in this area have led to the synthesis of deuterated analogues of clenbuterol and its metabolites, such as Hydroxymethyl Clenbuterol-d6. lgcstandards.com These deuterated standards are critical for quantitative analysis via LC-MS/MS. researchgate.netresearchgate.net When a deuterated internal standard is added to a sample at the beginning of the analytical process, it experiences the same conditions as the target analyte during extraction, chromatography, and ionization. texilajournal.com

The key advantages of using a deuterated analogue like Hydroxymethyl Clenbuterol-d6 as an internal standard include:

Compensation for Matrix Effects: Biological samples like urine are complex matrices that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte and behaves similarly in the ion source, it effectively corrects for these matrix effects. texilajournal.comclearsynth.com

Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., liquid-liquid or solid-phase extraction) will be mirrored by a proportional loss of the internal standard, ensuring the final calculated concentration remains accurate. texilajournal.com

Improved Precision and Accuracy: By normalizing the response of the target analyte to the response of the co-eluting deuterated standard, the method's precision and accuracy are significantly improved compared to other quantification approaches. nih.govresearchgate.net

Studies comparing deuterium (²H)-labeled standards to those labeled with heavier isotopes like carbon-13 (¹³C) have shown that ¹³C-labeled standards may be superior in some cases as they are less likely to exhibit chromatographic separation from the analyte (isotopic effect), a phenomenon that can sometimes occur with highly deuterated compounds. nih.gov However, deuterated standards remain widely used and are essential tools for reliable quantification in forensic toxicology and anti-doping. mdpi.comtexilajournal.comlgcstandards.comresearchgate.net

Table 3: Comparison of Analyte and its Deuterated Internal Standard

| Feature | Hydroxymethylclenbuterol (Analyte) | Hydroxymethyl Clenbuterol-d6 (Internal Standard) |

|---|---|---|

| Molecular Formula | C₁₂H₁₈Cl₂N₂O₂ | C₁₂H₁₂D₆Cl₂N₂O₂ |

| Molecular Weight | ~293.19 g/mol | ~299.23 g/mol |

| CAS Number | 38339-18-3 | 1346601-00-0 |

| Chemical/Physical Properties | Nearly identical to the internal standard. | Nearly identical to the analyte, allowing it to co-elute during chromatography and correct for variations. texilajournal.com |

| Mass Spectrometry | Detected at its specific mass-to-charge ratio (m/z). | Detected at a higher m/z due to the six deuterium atoms, allowing it to be distinguished from the analyte. |

| Role in Analysis | The target compound to be identified and quantified in a sample. | A reference compound added in a known amount to the sample to ensure accurate quantification of the analyte. clearsynth.com |

Data sourced from LGC Standards. lgcstandards.comlgcstandards.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing the purity of Hydroxymethylclenbuterol Hydrochloride in laboratory settings?

- Methodology : High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis. Prepare standard and test solutions using USP-grade reference materials (e.g., this compound RS). Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 2.5) in gradient elution mode. Inject equal volumes (10 µL) of both solutions, and calculate purity using peak area ratios:

Impurities should not exceed 2% total, as per pharmacopeial guidelines .

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- Infrared (IR) Spectroscopy : Compare sample spectra with reference standards (e.g., USP RS) to confirm functional groups (e.g., hydroxyl, amine, and aromatic stretches).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in positive mode to verify molecular ion peaks ([M+H]+) and fragmentation patterns.

Cross-validate results with nuclear magnetic resonance (NMR) for stereochemical confirmation .

Q. What synthetic routes are documented for this compound?

- Methodology : While direct synthesis protocols are proprietary, analogous β-agonist syntheses involve:

Core Structure Assembly : Condensation of a substituted benzaldehyde with a nitroethane derivative to form the phenethylamine backbone.

Hydroxymethylation : Introduce the hydroxymethyl group via reductive amination or Grignard addition.

Salt Formation : React the free base with hydrochloric acid to yield the hydrochloride salt.

Purify intermediates via recrystallization and validate each step using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What experimental strategies are used to investigate this compound’s receptor binding affinity and selectivity?

- Methodology :

- Radioligand Binding Assays : Use [³H]-labeled Hydroxymethylclenbuterol in competition assays with β2-adrenergic receptors (β2-AR) isolated from mammalian cell membranes. Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism).

- In Silico Docking : Perform molecular dynamics simulations with β2-AR crystal structures (PDB ID: 2RH1) to predict binding modes. Validate predictions with site-directed mutagenesis .

Q. How should researchers resolve discrepancies in reported pharmacokinetic (PK) parameters for this compound?

- Methodology : Conduct a meta-analysis of PK studies, focusing on variables:

- Dosage Forms : Compare inhalation vs. oral administration.

- Species-Specific Metabolism : Assess cytochrome P450 (CYP) activity differences in rodent vs. human hepatocytes.

- Analytical Variability : Standardize assays using a single validated LC-MS/MS protocol with deuterated internal standards (e.g., Clenbuterol-d9 Hydrochloride) .

Q. What methodologies assess this compound’s stability under diverse storage conditions?

- Methodology :

- Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for new impurity peaks.

- Long-Term Stability : Store samples at -20°C, 4°C, and 25°C for 6–24 months. Quantify active pharmaceutical ingredient (API) loss using a validated stability-indicating method. Report results per ICH Q1A(R2) guidelines .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|